molecular formula C12H16FNO B1448483 N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine CAS No. 1545285-56-0

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B1448483
CAS No.: 1545285-56-0
M. Wt: 209.26 g/mol
InChI Key: CIMIYNZAUYZLTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxolane ring and the introduction of the fluoro-methylphenyl group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluoro-methylphenyl group, the oxolane ring, and the amine group. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine” could participate in a variety of chemical reactions. The amine group could act as a nucleophile or base, while the oxolane ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorine atom could increase its stability and affect its reactivity. The amine group could allow it to form hydrogen bonds, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a related chemical structure, showed potential antitumor activity against cancer cell lines (Hao et al., 2017).

Antibacterial Activity

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a structurally similar compound, exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).

Catalytic Applications

  • Phenyl backbone-derived P,O- and P,N-ligands, including compounds like 2-(2'-diphenylphosphinophenyl)-2-methyl-1,3-dioxolane, have been used for palladium/ligand-catalyzed aryl aminations, demonstrating their utility in organic synthesis (Bei et al., 1999).

Fluorescence Analysis

  • The use of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in the derivatization of catecholamines for fluorescence analysis highlights the potential application of related fluoro-functionalized compounds in analytical chemistry (Zhu et al., 2003).

Antitumor Research

  • Novel 2-(4-aminophenyl)benzothiazoles, structurally akin to N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine, showed potent antitumor properties and were investigated for their mechanism of action, indicating the relevance of similar compounds in cancer research (Bradshaw et al., 2002).

Chemiluminescence Detection

  • The compound 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been used in high-performance liquid chromatography for peroxyoxalate chemiluminescence detection, demonstrating the potential for similar fluoro-functionalized compounds in detection technologies (Uzu et al., 1991).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The amine group could be protonated under physiological conditions, allowing it to interact with biological targets like enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling it, including the use of personal protective equipment .

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-8-10(13)4-3-5-11(8)14-12-6-7-15-9(12)2/h3-5,9,12,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIYNZAUYZLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2=C(C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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